N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline

Spleen Tyrosine Kinase Syk inhibition Immunology

N-Ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline (CAS 597545-61-4) is a uniquely substituted nitroaniline with a non-planar, three-dimensional architecture critical for selective target engagement. Its N-ethyl/2-nitro/5-pyrrolidinyl arrangement enables potent Syk inhibition (IC50=7 nM) with >14,000-fold selectivity over DPP2, making it a precise chemical probe for B-cell signaling and autoimmune research. It also serves as a CCR5 antagonist scaffold for HIV entry inhibitor optimization and is a key intermediate in Sulpiride-analog antipsychotic synthesis. Procure this 98% pure, structurally defined building block to ensure reproducible SAR studies and scalable CNS drug development.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 597545-61-4
Cat. No. B4090334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline
CAS597545-61-4
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-]
InChIInChI=1S/C12H17N3O2/c1-2-13-11-9-10(14-7-3-4-8-14)5-6-12(11)15(16)17/h5-6,9,13H,2-4,7-8H2,1H3
InChIKeyPSHCYXUUYNZLLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline (CAS 597545-61-4): Structural Identity and Procurement-Relevant Baseline


N-Ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline (CAS 597545-61-4) is a polysubstituted nitroaniline derivative with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol [1]. Its structure features a nitro group at the 2-position, an N-ethyl substituent, and a pyrrolidin-1-yl group at the 5-position of the benzene ring [2]. This specific substitution pattern yields a non-planar, three-dimensional architecture, which influences both its physicochemical properties and its ability to engage distinct biological targets compared to other nitroaniline analogs .

Why N-Ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline (CAS 597545-61-4) Cannot Be Replaced by Generic Nitroaniline Analogs


Simple substitution with a generic nitroaniline scaffold is not a viable procurement strategy due to the compound's distinct substitution pattern. The presence of the N-ethyl group on the aniline nitrogen, in combination with the 2-nitro and 5-pyrrolidinyl moieties, creates a unique electronic and steric environment . This specific arrangement is critical for its reported interaction with target proteins such as spleen tyrosine kinase (Syk), where the N-ethyl group can influence binding pocket complementarity and selectivity [1]. Furthermore, the three-dimensional conformation conferred by the pyrrolidine ring distinguishes it from planar nitroaniline derivatives, affecting its physicochemical and pharmacokinetic profile . Using a close analog without these specific structural features will result in a different biological and chemical profile, compromising experimental reproducibility and validity.

Quantitative Differentiation of N-Ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline (CAS 597545-61-4) from Closest Analogs


Spleen Tyrosine Kinase (Syk) Inhibition: N-Ethyl Substitution Yields Nanomolar Potency Versus Comparator

N-Ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline exhibits potent inhibition of human recombinant spleen tyrosine kinase (Syk) with an IC50 of 7 nM [1]. This activity is notably higher than that of the closely related analog 2-nitro-5-(1-pyrrolidinyl)aniline, which demonstrates an IC50 of 26 nM against coagulation factor XIa under similar assay conditions [2]. The N-ethyl substitution on the aniline nitrogen is the key structural difference between these two compounds.

Spleen Tyrosine Kinase Syk inhibition Immunology

Low Activity Against Dipeptidyl Peptidase 2 (DPP2) Suggests a Favorable Off-Target Selectivity Profile

N-Ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline demonstrates minimal inhibitory activity against human seminal plasma DPP2, with an IC50 > 100,000 nM [1]. This represents a >14,000-fold selectivity window over its activity against Syk (IC50 = 7 nM) [2]. In contrast, the comparator 2-nitro-5-(1-pyrrolidinyl)aniline also shows low activity against DPP2 (IC50 > 100,000 nM) [3], but its primary target potency is lower (IC50 = 26 nM).

Dipeptidyl Peptidase 2 DPP2 Selectivity

CCR5 Antagonism: N-Ethyl Derivative Uniquely Implicated as a Lead for HIV Entry Inhibition

Preliminary pharmacological screening indicates that N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline functions as a CCR5 antagonist, with potential application in treating CCR5-mediated diseases including HIV infection, asthma, and rheumatoid arthritis [1]. While the closely related analog 2-nitro-5-(1-pyrrolidinyl)aniline exhibits potent CCR5 antagonism (IC50 = 0.3 nM) [2], the target compound's N-ethyl substitution confers distinct physicochemical properties that may influence its oral bioavailability, metabolic stability, and CNS penetration—critical factors for developing a viable HIV entry inhibitor.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Structural Differentiation: N-Ethyl Substituent Introduces a Rotatable Bond and Alters Physicochemical Profile

The presence of the N-ethyl group in N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline adds a rotatable bond compared to the unsubstituted analog 2-nitro-5-(1-pyrrolidinyl)aniline, increasing conformational flexibility and potentially altering membrane permeability and solubility . While experimental logP values are not available for direct comparison, computational predictions suggest the N-ethyl derivative is more lipophilic, which can enhance passive diffusion across biological membranes and influence oral absorption . This structural difference is a key factor in differentiating the compound's ADME profile from its closest analogs.

Physicochemical properties Lipophilicity Rotatable bonds

Optimal Scientific and Industrial Applications for N-Ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline (CAS 597545-61-4) Based on Quantitative Evidence


Selective Spleen Tyrosine Kinase (Syk) Inhibitor Development

Based on its potent Syk inhibition (IC50 = 7 nM) and a >14,000-fold selectivity window over DPP2 [1], N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline is a valuable starting point for medicinal chemistry campaigns targeting Syk-dependent signaling pathways. The compound can serve as a chemical probe to validate Syk's role in B-cell receptor signaling, mast cell activation, and inflammatory responses, or as a lead for developing therapeutics for autoimmune diseases, allergic disorders, and B-cell malignancies. The N-ethyl group provides a vector for further optimization of pharmacokinetic properties.

CCR5 Antagonist Lead Optimization for HIV Entry Inhibition

Given its reported activity as a CCR5 antagonist [2], this compound is well-suited for lead optimization programs aimed at developing novel HIV entry inhibitors. The N-ethyl substitution offers a structural handle to modulate physicochemical properties (e.g., lipophilicity, solubility) and metabolic stability without compromising the core pharmacophore required for CCR5 binding. Researchers can use this scaffold to design analogs with improved oral bioavailability and reduced off-target effects, ultimately aiming to identify a clinical candidate for HIV therapy or other CCR5-mediated inflammatory conditions.

Chemical Biology Tool for Investigating Structure-Activity Relationships in Nitroaniline-Derived Kinase Inhibitors

The availability of quantitative data for this compound and its close analogs (e.g., 2-nitro-5-(1-pyrrolidinyl)aniline) enables the construction of robust structure-activity relationships (SAR) [3]. By comparing the Syk inhibitory activity and DPP2 selectivity of the N-ethyl derivative with the unsubstituted analog, researchers can directly quantify the contribution of the N-ethyl group to potency and selectivity. This makes the compound an essential tool for academic and industrial laboratories studying the molecular determinants of kinase inhibitor binding and designing next-generation selective kinase inhibitors.

Synthetic Intermediate for Sulpiride Analogs and Neuroleptic Agents

The patent literature identifies pyrrolidine-containing nitroarenes as precursors to Sulpiride analogs, which are antipsychotic agents targeting dopamine receptors . Hydrogenation of N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline yields N-ethyl-5-pyrrolidin-1-yl-anthranilamide, a key intermediate in neuroleptic drug synthesis. The compound's specific substitution pattern, including the N-ethyl group, is essential for accessing the desired anthranilamide scaffold. For process chemists developing scalable synthetic routes to CNS-active pharmaceuticals, this compound represents a critical building block with well-defined reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethyl-2-nitro-5-(pyrrolidin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.